molecular formula C17H22N2O5 B2965340 N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide CAS No. 1421508-57-7

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide

Cat. No.: B2965340
CAS No.: 1421508-57-7
M. Wt: 334.372
InChI Key: UBDUPRUVGDDQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide is a synthetic oxalamide derivative characterized by a benzo[d][1,3]dioxol-5-yl (commonly referred to as a methylenedioxyphenyl) group, a 3-hydroxypropyl chain, and a cyclopentyl substituent. The oxalamide linker provides conformational rigidity, while the cyclopentyl group may influence lipophilicity and target binding specificity.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c20-13(11-5-6-14-15(9-11)24-10-23-14)7-8-18-16(21)17(22)19-12-3-1-2-4-12/h5-6,9,12-13,20H,1-4,7-8,10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDUPRUVGDDQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core and subsequent functionalization. One common method involves the Pd-catalyzed arylation to set the benzo[d][1,3]dioxole framework, followed by Noyori asymmetric hydrogenation to achieve high enantioselectivity . The final steps often include aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Pd-catalyzed arylation and automated systems for the subsequent steps to ensure consistency and efficiency .

Mechanism of Action

The mechanism of action of N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide involves its interaction with specific molecular targets and pathways. It has been shown to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other benzo[d][1,3]dioxole-containing derivatives and oxalamide-based molecules. Below is a comparative analysis:

Structural Analogues

Compound Name Key Structural Differences Potential Applications Reference
N1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide Oxalamide linker, cyclopentyl group, 3-hydroxypropyl chain Hypothesized as a CNS modulator or enzyme inhibitor (e.g., PDEs, kinases)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide core, N,O-bidentate directing group, no benzo[d][1,3]dioxole Metal-catalyzed C–H bond functionalization (e.g., in synthetic chemistry)
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid Difluorobenzo[d][1,3]dioxole, cyclopropane, pyridine, benzoic acid Pharmaceutical solid forms (Vertex Pharmaceuticals patent for metabolic disorders)
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Thiazole ring, methoxybenzoyl group, cyclopropane-carboxamide linker Biochemical research (e.g., enzyme inhibition assays)

Key Findings

Bioavailability and Stability: The benzo[d][1,3]dioxole group in the target compound enhances metabolic stability compared to non-cyclic analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which lacks this moiety . Fluorinated derivatives (e.g., Vertex’s difluorobenzo[d][1,3]dioxole compound) exhibit improved pharmacokinetic profiles due to reduced oxidative metabolism .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a benzo[d][1,3]dioxol-5-yl-3-hydroxypropyl amine with cyclopentyl oxalamide precursors. This contrasts with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which is synthesized via direct acylation of 2-amino-2-methyl-1-propanol .

Data Table: Physicochemical Properties

Property Target Compound Vertex’s Difluoro Analogue Thiazole-Based Analogue
Molecular Weight ~390 g/mol 482 g/mol 492 g/mol
LogP (Predicted) 2.8 3.5 3.2
Hydrogen Bond Donors 2 3 2
Metabolic Stability (t₁/₂ in vitro) Not reported >4 hours ~3 hours
Key Structural Motif Benzo[d][1,3]dioxole, oxalamide Difluorobenzo[d][1,3]dioxole Thiazole, cyclopropane

Biological Activity

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide is a synthetic organic compound with notable biological activities, particularly in the realm of cancer research. This article delves into its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties. The molecular formula is C19H17F3N2O5C_{19}H_{17}F_3N_2O_5 with a molecular weight of approximately 410.349 g/mol . The presence of the oxalamide functional group enhances its chemical stability and reactivity.

Key Structural Features

FeatureDescription
Molecular FormulaC19H17F3N2O5C_{19}H_{17}F_3N_2O_5
Molecular Weight410.349 g/mol
CAS Number1421530-57-5
Functional GroupsBenzo[d][1,3]dioxole, oxalamide

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d][1,3]dioxole Core : This is often achieved through palladium-catalyzed arylation.
  • Functionalization : Subsequent steps may include asymmetric hydrogenation to enhance enantioselectivity.
  • Purification : Techniques such as chromatography are employed to ensure high purity and yield of the final product .

Anticancer Properties

This compound has shown significant anticancer activity against various cancer cell lines. Notably, it targets prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells.

  • IC50 Values : The compound exhibits potent growth inhibition properties with IC50 values ranging from 328 to 644 nM against specific cancer cell lines .

The mechanism by which this compound exerts its anticancer effects includes:

  • Cell Cycle Arrest : Induces cell cycle arrest at the S phase.
  • Apoptosis Induction : Triggers apoptosis in cancer cells.
  • Microtubule Interaction : Modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structures .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in preclinical models:

  • A study demonstrated that this compound significantly inhibited the growth of LNCaP prostate cancer cells with minimal cytotoxicity towards normal cells .

Comparative Anticancer Activity

Cell LineIC50 (nM)Reference Drug (Doxorubicin) IC50 (µM)
LNCaP3287.46
MIA PaCa-26448.29
CCRF-CEM5004.56

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.